molecular formula C8H4Br2ClFO B1411057 3'-Bromo-5'-chloro-4'-fluorophenacyl bromide CAS No. 1805576-82-2

3'-Bromo-5'-chloro-4'-fluorophenacyl bromide

Cat. No.: B1411057
CAS No.: 1805576-82-2
M. Wt: 330.37 g/mol
InChI Key: QONJMTQQIVJUHG-UHFFFAOYSA-N
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Description

3’-Bromo-5’-chloro-4’-fluorophenacyl bromide is an organic compound that belongs to the class of halogenated acetophenones It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenacyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-5’-chloro-4’-fluorophenacyl bromide typically involves the bromination of 3’-chloro-4’-fluoroacetophenone. The reaction is carried out using bromine or a brominating agent such as pyridine hydrobromide perbromide in an appropriate solvent like acetic acid. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: On an industrial scale, the production of 3’-Bromo-5’-chloro-4’-fluorophenacyl bromide may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions: 3’-Bromo-5’-chloro-4’-fluorophenacyl bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced forms.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Various substituted phenacyl derivatives.

    Oxidation Reactions: Carboxylic acids and other oxidized products.

    Reduction Reactions: Alcohols and other reduced forms.

Scientific Research Applications

3’-Bromo-5’-chloro-4’-fluorophenacyl bromide has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is used in biochemical assays to study enzyme kinetics and inhibition.

    Industrial Applications: The compound finds use in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Bromo-5’-chloro-4’-fluorophenacyl bromide involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms enhances its reactivity and binding affinity to specific sites. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

    Bromo-4-fluoroacetophenone: Similar in structure but lacks the chlorine atom.

    Chloro-4-fluoroacetophenone: Similar but lacks the bromine atom.

    Fluoroacetophenone: Lacks both bromine and chlorine atoms.

Uniqueness: 3’-Bromo-5’-chloro-4’-fluorophenacyl bromide is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the phenacyl group. This combination of halogens imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .

Properties

IUPAC Name

2-bromo-1-(3-bromo-5-chloro-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClFO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONJMTQQIVJUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Br)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801210567
Record name Ethanone, 2-bromo-1-(3-bromo-5-chloro-4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805576-82-2
Record name Ethanone, 2-bromo-1-(3-bromo-5-chloro-4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1805576-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-bromo-1-(3-bromo-5-chloro-4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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